molecular formula C17H20N2O4 B2579637 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 107474-66-8

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Cat. No.: B2579637
CAS No.: 107474-66-8
M. Wt: 316.357
InChI Key: MIZUMQMOWWRMIR-UHFFFAOYSA-N
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Description

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is a complex organic compound with a unique structure that combines elements of indole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indole ring, followed by the introduction of the pyrrole moiety. Key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic conditions, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Potential use as a probe or ligand in biochemical assays, given its unique structure.

    Medicine: Investigation as a potential therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: Use in the development of specialty chemicals or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and structural analysis.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate: Similar structure but with an additional carboxylate group.

    2,6-Di-tert-butyl-4-methylpyridine: Shares the tert-butyl and methyl groups but has a different core structure.

Uniqueness

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is unique due to its specific combination of indole and pyrrole rings, along with the tert-butyl and methyl substituents. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other compounds.

Properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 7,8-dihydro-3H-pyrrolo[3,2-e]indole-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-8-7-10-11-9-13(15(20)22-4)18-12(11)5-6-14(10)19/h5-6,9,18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZUMQMOWWRMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3 (15 mg, 0.014 mmol) in DMF (2 mL) was treated with 5% piperidine in DMF (2 mL) and the reaction mixture was stirred for 10 min at 25° C. The crude product was precipitated with diethyl ether and used for the next step without further purification. The crude product was dissolved in DMF (3 mL) followed by the addition of 4 (25 mg, 0.025 mmol) in DMF (2 mL) and DIEA (20 uL). The reaction mixture was stirred for 2 hrs at room temperature. TFA was added to the reaction mixture and the reaction mixture was stirred at room temperature for 45 min to yield compound 5 as indicated by analytical HPLC. Crude product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column), eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient: 10% acetonitrile in 5 min, 10% to 50% acetonitrile in 15 min, maintaining 50% acetonitrile in 5 min, 50% to 100% acetonitrile in 5 min, to obtain 5 (3 mg, 94%). MS: (MH)+ 889.
Name
3
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 μL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

210 mg (0.63 mMol) of 2 was treated with an HBr-ethyl acetate solution for 30 minutes. The solvent was evaporated and the resulting salt 3 was dried under high vacuum. The 0.63 mmol of 3 prepared above was reacted with 210 mg (0.69 mMol) of 4 in 10 mL of DMF in the presence of 133 mg (0.69 mMol) of EDC for 2 hours. The solvent was evaporated and the crude purified over silica. To give 160 mg of 5 (47.6% yield). M+1=518
Name
2
Quantity
210 mg
Type
reactant
Reaction Step One
Name
HBr ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3
Quantity
0.63 mmol
Type
reactant
Reaction Step Two
Name
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
Quantity
133 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
47.6%

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